
Lubiprostone-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lubiprostone-d7, also known as RU-0211-d7, is a deuterium-labeled version of Lubiprostone . It’s a locally acting chloride channel activator that increases intestinal chloride and fluid secretion . It’s used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Lubiprostone .
Molecular Structure Analysis
The molecular formula of Lubiprostone-d7 is C20H25D7F2O5 . It has a molecular weight of 397.51 . The chemical name of Lubiprostone-d7 is 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid .
Physical And Chemical Properties Analysis
Lubiprostone-d7 has a molecular formula of C20H25D7F2O5 and a molecular weight of 397.51 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wirkmechanismus
Lubiprostone-d7, like Lubiprostone, acts by specifically activating ClC-2 chloride channels, which are a normal constituent of the apical membrane of the human intestine . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements (SBM) .
Safety and Hazards
Lubiprostone-d7, like Lubiprostone, should be used with caution. Users are advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols . It should be used in a well-ventilated area and kept away from sources of ignition . Prolonged or repeated exposure should be avoided . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
Zukünftige Richtungen
As Lubiprostone-d7 is a deuterium-labeled version of Lubiprostone, its future directions may be similar to those of Lubiprostone. Lubiprostone is currently indicated for the treatment of adult patients with chronic idiopathic constipation, opioid-induced constipation in patients with chronic non-cancer pain, and irritable bowel syndrome with constipation (IBS-C) in female patients aged 18 years and older . Future research may focus on expanding its indications, improving its formulation, or exploring its potential in other therapeutic areas.
Eigenschaften
CAS-Nummer |
1217675-13-2 |
|---|---|
Produktname |
Lubiprostone-d7 |
Molekularformel |
C₂₀H₂₅D₇F₂O₅ |
Molekulargewicht |
397.51 |
Synonyme |
(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



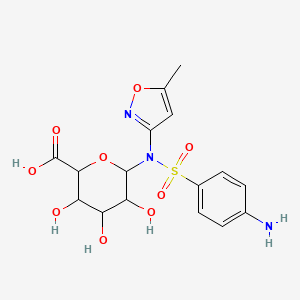
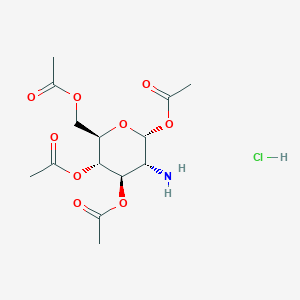
![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
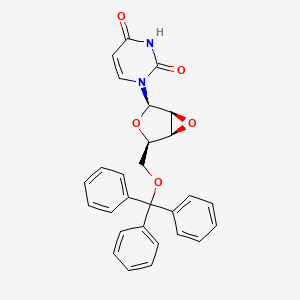
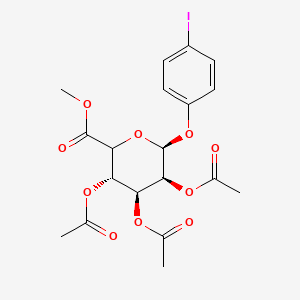
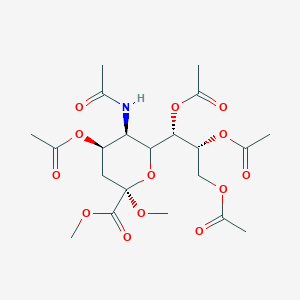

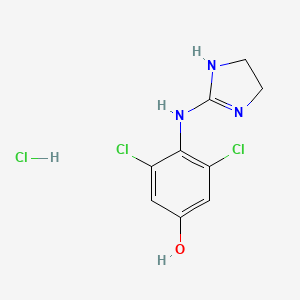
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
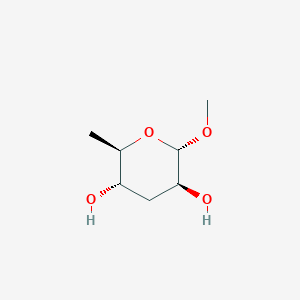
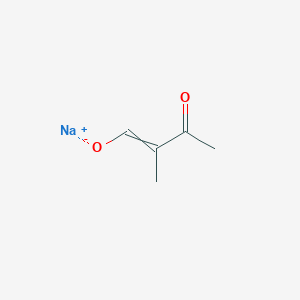
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)